2-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Description
2-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic small molecule characterized by a cyclopentyl-acetamide core linked via a sulfonamide bridge to a piperazine ring substituted with a pyrimidine moiety.
Properties
IUPAC Name |
2-cyclopentyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3S/c23-16(14-15-4-1-2-5-15)18-8-13-26(24,25)22-11-9-21(10-12-22)17-19-6-3-7-20-17/h3,6-7,15H,1-2,4-5,8-14H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNFNGVAIZNZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-(pyrimidin-2-yl)piperazine. This can be achieved by reacting pyrimidine with piperazine under controlled conditions.
Sulfonylation: The piperazine intermediate is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Acetamide Formation: The sulfonylated piperazine is reacted with 2-bromoethyl acetamide to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions to achieve substitution on the piperazine ring.
Major Products
Oxidation: Cyclopentanone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a ligand for various receptors or enzymes. Its piperazine and pyrimidine moieties suggest it could interact with biological macromolecules in unique ways.
Medicine
The compound’s structure indicates potential pharmacological activity. It could be explored as a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease pathways.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine and pyrimidine groups are known to bind to various biological targets, potentially affecting signaling pathways and biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with sulfonamide- and piperazine-containing molecules, such as N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide (Acetylsulfadiazine) and N-[(4-Aminophenyl)sulfonyl]-N-(pyrimidin-2-yl)acetamide . Below is a comparative analysis based on structural motifs and inferred properties:
Table 1: Structural and Functional Comparison
Key Observations:
Sulfonamide Functionality : Unlike Acetylsulfadiazine, which has a classic sulfamoyl group directly attached to the aromatic ring (a hallmark of sulfonamide antibiotics), the target compound employs a more complex ethyl-sulfonamide bridge. This may reduce antibacterial activity but could enhance receptor binding specificity .
Piperazine vs. Piperazine derivatives are often utilized in CNS-targeting drugs (e.g., antipsychotics) due to their ability to cross the blood-brain barrier.
Limitations of Available Evidence
The provided evidence lacks critical data for a robust comparison:
- Pharmacokinetic/Pharmacodynamic (PK/PD) Data: No studies on bioavailability, metabolism, or toxicity are cited.
- Target Affinity: No binding or inhibition assays for receptors/enzymes are mentioned.
- Synthetic Routes : Details on synthesis or purity (e.g., impurity profiles akin to those in ) are absent.
Recommendations for Further Research
Structural Elucidation : Use X-ray crystallography (via programs like SHELX ) to resolve the compound’s 3D conformation and compare it with analogs.
Biological Screening : Test against kinase panels or bacterial strains to assess functional overlap with sulfonamide antibiotics .
Computational Modeling : Predict binding modes using the piperazine-pyrimidine motif as a scaffold for virtual screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
